(2E)-3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
CAS No.: 53744-30-2
Cat. No.: VC11691435
Molecular Formula: C17H15ClO3
Molecular Weight: 302.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53744-30-2 |
|---|---|
| Molecular Formula | C17H15ClO3 |
| Molecular Weight | 302.7 g/mol |
| IUPAC Name | (E)-3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H15ClO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3/b9-5+ |
| Standard InChI Key | VJAYGIKWBKGYJF-WEVVVXLNSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC |
| SMILES | COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC |
Introduction
(2E)-3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound belonging to the chalcone family, which is characterized by its α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and chemical properties. The structure consists of a prop-2-en-1-one backbone attached to a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group.
Synthesis
The synthesis of (2E)-3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Chemical Reactions
This compound can undergo various chemical reactions:
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Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
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Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
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Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Biological Activity
The biological activity of (2E)-3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system serves as a Michael acceptor, allowing the compound to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activity and influence signaling pathways critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include (2E)-3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one and (2E)-3-(4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. The presence of the chlorine atom in (2E)-3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one influences its reactivity, biological activity, and binding interactions, providing a distinct chemical profile compared to these analogs.
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